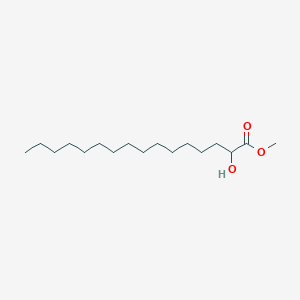

Methyl 2-hydroxyhexadecanoate

Overview

Description

]dec-1-ylphenoxy)acetyl]amino]benzoate, is a compound that functions as an inhibitor of hypoxia-inducible factor 1 alpha (HIF-1α) and malate dehydrogenase 2 (MDH2). It is primarily used in scientific research to study the regulation of hypoxia-inducible factors and their role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LW 6 involves multiple steps, starting with the preparation of the core benzoate structure. The key steps include:

Formation of the benzoate core: This involves the reaction of 4-hydroxybenzoic acid with appropriate reagents to introduce the necessary functional groups.

Introduction of the adamantyl group: The adamantyl group is introduced through a reaction with tricyclo[3.3.1.1]dec-1-ylphenol.

Acetylation: The final step involves the acetylation of the intermediate product to form the desired LW 6 compound

Industrial Production Methods

Industrial production of LW 6 typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solvent evaporation, crystallization, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

LW 6 undergoes several types of chemical reactions, including:

Oxidation: LW 6 can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the benzoate core.

Substitution: Substitution reactions can occur at the hydroxyl or acetyl groups, leading to the formation of different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of LW 6. These derivatives are often used to study the structure-activity relationship of the compound .

Scientific Research Applications

LW 6 has a wide range of applications in scientific research, including:

Chemistry: Used to study the inhibition of hypoxia-inducible factors and their role in chemical reactions.

Biology: Employed in research on cellular responses to hypoxia and the regulation of gene expression.

Medicine: Investigated for its potential therapeutic effects in diseases related to hypoxia, such as cancer and ischemic conditions.

Industry: Utilized in the development of new drugs and therapeutic agents targeting hypoxia-inducible factors .

Mechanism of Action

LW 6 exerts its effects by inhibiting the accumulation of hypoxia-inducible factor 1 alpha (HIF-1α) under hypoxic conditions. It promotes the degradation of HIF-1α through the von Hippel-Lindau (VHL) protein-dependent proteasomal pathway. This inhibition leads to a decrease in the expression of HIF-1α target genes, such as vascular endothelial growth factor (VEGF) and erythropoietin (EPO). Additionally, LW 6 inhibits malate dehydrogenase 2 (MDH2), affecting mitochondrial respiration and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

CAY 10585: Another inhibitor of hypoxia-inducible factor 1 alpha with similar properties and applications.

BAY 87-2243: A compound that inhibits hypoxia-inducible factor 1 alpha and is used in cancer research.

PX-478: An inhibitor of hypoxia-inducible factor 1 alpha with potential therapeutic applications in cancer treatment .

Uniqueness of LW 6

LW 6 is unique in its dual inhibition of hypoxia-inducible factor 1 alpha and malate dehydrogenase 2. This dual action makes it a valuable tool for studying the interplay between hypoxia and cellular metabolism. Its ability to inhibit both targets provides a broader scope of applications in research and potential therapeutic uses .

Biological Activity

Methyl 2-hydroxyhexadecanoate, also known as methyl 2-hydroxy palmitate, is a long-chain fatty acid methyl ester that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the second carbon of the hexadecanoate chain, which contributes to its unique properties and potential applications in various fields, including medicine and biochemistry.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 286.46 g/mol

- IUPAC Name : this compound

- CAS Number : 543716

The structure of this compound includes a long hydrophobic carbon chain with a polar hydroxyl group, making it amphiphilic. This property allows it to interact with both hydrophilic and hydrophobic environments, which is crucial for its biological activity.

Antitumor Effects

Research has indicated that this compound exhibits significant antitumor properties. In studies involving various cancer cell lines, including MCF-7 (breast cancer) and Ehrlich tumor cells, this compound demonstrated cytotoxic effects. Specifically, it has been shown to inhibit cell proliferation and induce apoptosis in these cancer cell lines.

- Cytotoxicity : this compound has been reported to have an IC value comparable to standard chemotherapeutic agents, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory activities. It has been studied for its ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This property makes it a candidate for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Study :

- Anti-inflammatory Mechanisms :

- Antimicrobial Efficacy :

Comparative Table of Biological Activities

Properties

IUPAC Name |

methyl 2-hydroxyhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16,18H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZITXGTIYKQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337625 | |

| Record name | Methyl 2-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16742-51-1 | |

| Record name | Methyl 2-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.